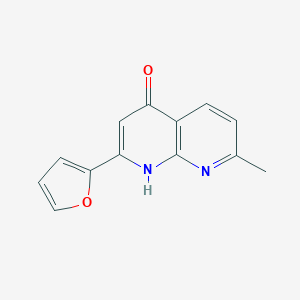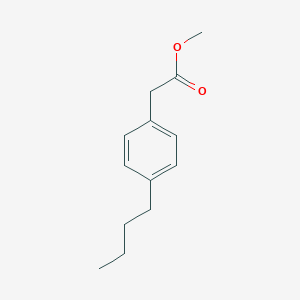
Methyl 2-(4-butylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-butylphenyl)acetate” is a chemical compound with the molecular formula C13H18O2 . It is also known by other names such as “methyl p-tert-butylphenylacetate”, “methyl 4-tert-butylphenylacetate”, and “methyl 2-4-tert-butyl phenyl acetate” among others . It has a dairy type odor and flavor .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-butylphenyl)acetate” consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 206.28 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-(4-butylphenyl)acetate” is a white to tan, crystalline solid . It has a molecular weight of 206.28 g/mol . The compound has a refractive index of n20/D 1.501 (lit.) .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research Application
This compound is listed as Ibuprofen Impurity 54 in the pharmaceutical industry. It is used in the synthesis and quality control of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) .
Chemical Synthesis Application
As a chemical reagent, “Methyl 2-(4-butylphenyl)acetate” is used in various organic synthesis processes. Its properties make it suitable for creating complex molecular structures in medicinal chemistry research .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-butylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWENQUBCGNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-butylphenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


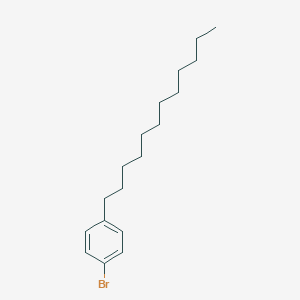
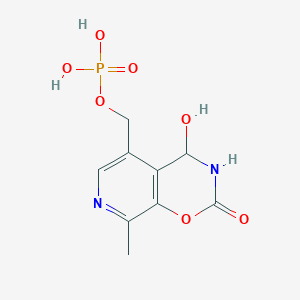
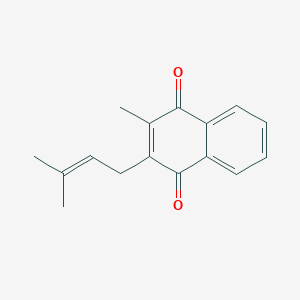
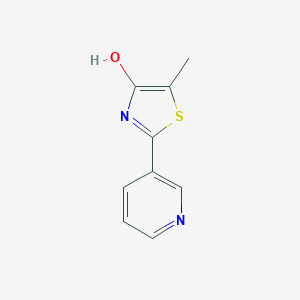

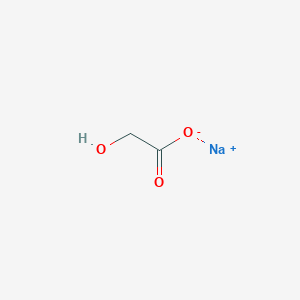
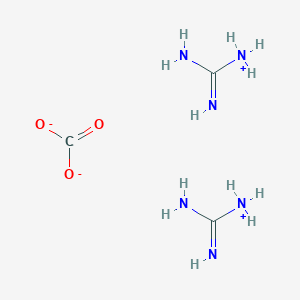
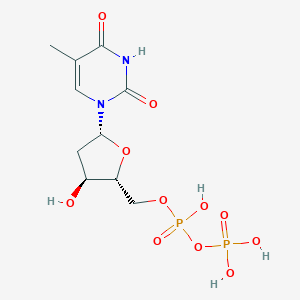
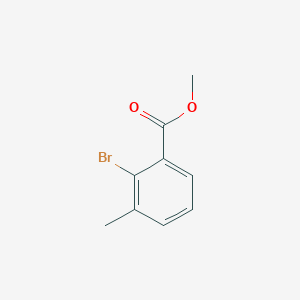
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
